An In-depth Technical Guide to the Binding Affinity of Enlimomab Pegol to Human ICAM-1
An In-depth Technical Guide to the Binding Affinity of Enlimomab Pegol to Human ICAM-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enlimomab pegol, a pegylated murine monoclonal antibody targeting the human Intercellular Adhesion Molecule-1 (ICAM-1), represents a significant case study in therapeutic antibody development. Understanding the precise binding characteristics of this molecule to its target is fundamental to deciphering its biological activity and the outcomes of its clinical investigations. This technical guide provides a comprehensive overview of the molecular context of the Enlimomab-ICAM-1 interaction, the biophysical principles underlying its analysis, and detailed experimental frameworks for the characterization of its binding affinity. While specific binding kinetic data for Enlimomab pegol is not publicly available, this guide will establish a foundational understanding for researchers seeking to evaluate similar antibody-antigen interactions.
Introduction: The Significance of the Enlimomab-ICAM-1 Interaction
Enlimomab is a murine IgG2a monoclonal antibody, also known as R6.5 or BIRR-1, that specifically targets human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as CD54.[1][2] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily, playing a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues.[3] By binding to ICAM-1, Enlimomab was developed to inhibit the interaction between leukocytes and the vascular endothelium, thereby exerting an anti-inflammatory effect.[4]
The pegylated form, Enlimomab pegol, was developed to improve the pharmacokinetic profile of the antibody, a common strategy in drug development to increase the in vivo half-life of therapeutic proteins.[5] However, clinical trials with Enlimomab, particularly in the context of ischemic stroke, yielded disappointing results, with some studies indicating a worsening of outcomes for patients receiving the antibody.[6] These findings underscore the complexity of targeting inflammatory pathways and highlight the importance of a thorough understanding of the antibody's interaction with its target at a molecular level.
This guide will delve into the structural basis of the Enlimomab-ICAM-1 interaction and provide detailed methodologies for its quantitative analysis.
Molecular Architecture of the Interacting Partners
Human Intercellular Adhesion Molecule-1 (ICAM-1)
Human ICAM-1 is a single-chain glycoprotein with a molecular weight ranging from 85 to 110 kDa, the variation being due to glycosylation.[7] Its structure comprises:
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An extracellular region: This region consists of five immunoglobulin-like domains (D1-D5). The binding site for its primary physiological ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), is located on the D1 domain. Enlimomab is also known to bind to the extracellular domain of ICAM-1.
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A transmembrane domain: This anchors the protein to the cell membrane.
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A cytoplasmic tail: This short intracellular domain is involved in signal transduction pathways.
ICAM-1 is expressed on the surface of various cell types, including endothelial cells, epithelial cells, and leukocytes, and its expression is significantly upregulated by pro-inflammatory cytokines such as TNF-α and IL-1.[7]
Enlimomab Pegol
Enlimomab is a murine monoclonal antibody of the IgG2a subclass.[1] A biosimilar of Enlimomab is described as being composed of two heavy chains and two light chains, with a total molecular weight of approximately 150 kDa.[2] The "pegol" designation indicates that the antibody has been conjugated with polyethylene glycol (PEG), a process known as pegylation.
The Impact of Pegylation on Binding Affinity:
Pegylation is a widely used technique to enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can:
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Increase the in vivo half-life by reducing renal clearance.
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Decrease immunogenicity.
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Improve stability.
However, the conjugation of PEG chains can also have a direct impact on the binding affinity of an antibody to its antigen. While in some cases the effect is minimal, it is not uncommon for pegylation to cause a slight reduction in binding affinity due to steric hindrance.[8] It is therefore crucial to experimentally determine the binding kinetics of the pegylated form of an antibody, as they may differ from the non-pegylated parent molecule.
Quantitative Analysis of Binding Affinity: A Methodological Overview
The binding affinity of Enlimomab pegol to human ICAM-1 can be quantified by determining the equilibrium dissociation constant (Kd), as well as the association (ka) and dissociation (kd) rate constants. Several biophysical techniques are available for this purpose. This section will detail the theoretical basis and experimental protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Note: As specific binding data for Enlimomab pegol is not publicly available, the following sections will provide a framework for how such data would be generated.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Experimental Workflow for SPR Analysis of Enlimomab Pegol and ICAM-1
Caption: A typical workflow for analyzing the binding kinetics of Enlimomab pegol to ICAM-1 using SPR.
Step-by-Step Protocol:
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Immobilization of Ligand:
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Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Inject a solution of recombinant human ICAM-1 (extracellular domain) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 1000-2000 RU).
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Deactivate any remaining active esters by injecting ethanolamine.
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A reference flow cell should be prepared in the same way but without the injection of ICAM-1 to allow for reference subtraction.
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Analyte Injection and Kinetic Analysis:
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Prepare a series of dilutions of Enlimomab pegol in running buffer (e.g., HBS-EP+). A typical concentration range would be from low nanomolar to high nanomolar, depending on the expected affinity.
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Inject the Enlimomab pegol solutions over the ICAM-1 and reference surfaces at a constant flow rate for a defined period to monitor the association phase.
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Switch back to running buffer to monitor the dissociation phase.
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After each cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 2.0) to remove the bound antibody.
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Data Analysis:
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The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
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The corrected data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
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Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It works by analyzing the interference pattern of white light reflected from the tip of a biosensor.
Experimental Workflow for BLI Analysis of Enlimomab Pegol and ICAM-1
Caption: A typical workflow for analyzing the binding kinetics of Enlimomab pegol to ICAM-1 using BLI.
Step-by-Step Protocol:
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Immobilization of Ligand:
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Hydrate anti-mouse Fc capture biosensors in assay buffer.
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Immobilize Enlimomab pegol onto the biosensors by dipping them into a solution of the antibody.
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Kinetic Analysis:
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Establish a baseline by dipping the antibody-coated biosensors into assay buffer.
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Transfer the biosensors to wells containing a serial dilution of recombinant human ICAM-1 to measure the association phase.
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Move the biosensors back to the baseline buffer wells to measure the dissociation phase.
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Data Analysis:
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The resulting data is analyzed using the instrument's software. The shift in wavelength is proportional to the amount of bound molecule.
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The data is fitted to a kinetic model to determine the ka, kd, and Kd values.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is a powerful technique that can determine the binding affinity (Ka, which is the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.
Experimental Workflow for ITC Analysis of Enlimomab Pegol and ICAM-1
Caption: A typical workflow for analyzing the thermodynamics of Enlimomab pegol binding to ICAM-1 using ITC.
Step-by-Step Protocol:
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Sample Preparation:
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Dialyze both recombinant human ICAM-1 and Enlimomab pegol extensively against the same buffer to minimize buffer mismatch effects.
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Accurately determine the concentration of both protein solutions.
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ITC Experiment:
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Load the ICAM-1 solution into the sample cell of the calorimeter.
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Load the Enlimomab pegol solution into the injection syringe. The concentration of the antibody in the syringe should be 10-20 times higher than the ICAM-1 concentration in the cell.
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Perform a series of small injections of the antibody into the ICAM-1 solution while monitoring the heat released or absorbed.
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Data Analysis:
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Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).
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Fit the binding isotherm to a suitable binding model to determine the association constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
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Expected Binding Affinity and Data Interpretation
While specific data for Enlimomab pegol is unavailable, we can hypothesize on the expected outcomes based on the parent molecule and general principles.
Expected Data Summary (Hypothetical)
| Parameter | Expected Range | Method | Significance |
| Equilibrium Dissociation Constant (Kd) | Low nM to sub-nM | SPR, BLI, ITC | Overall strength of the interaction. A lower Kd indicates a higher affinity. |
| Association Rate Constant (ka) | 10^5 to 10^6 M⁻¹s⁻¹ | SPR, BLI | Rate at which the antibody binds to the antigen. |
| Dissociation Rate Constant (kd) | 10⁻³ to 10⁻⁴ s⁻¹ | SPR, BLI | Rate at which the antibody-antigen complex dissociates. A slower off-rate is often desirable for therapeutic antibodies. |
| Enthalpy (ΔH) | Favorable (negative value) | ITC | The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | Can be favorable or unfavorable | ITC | The change in disorder upon binding, reflecting conformational changes and the release of water molecules. |
Interpretation of Results:
The binding kinetics of Enlimomab pegol to ICAM-1 would provide critical insights into its mechanism of action. A high affinity (low Kd) would suggest that the antibody can effectively bind to ICAM-1 at therapeutic concentrations. The on- and off-rates would further characterize the interaction, with a slow off-rate generally being preferred for sustained target engagement. The thermodynamic data from ITC would provide a deeper understanding of the forces driving the interaction.
Conclusion
References
- Vuorte, J., et al. (1999). Anti-ICAM-1 monoclonal antibody R6.5 (Enlimomab) promotes activation of neutrophils in whole blood. Journal of immunology, 162(4), 2353-7.
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The Enlimomab Acute Stroke Trial Investigators. (2001). Use of anti-ICAM-1 therapy in ischemic stroke: results of the Enlimomab Acute Stroke Trial. Neurology, 57(8), 1428-34.[6]
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Intercellular Adhesion Molecule 1 (ICAM-1): An Inflammatory Regulator with Potential Implications in Ferroptosis and Parkinson's Disease - MDPI. (2024, September 15). Retrieved from [Link][3]
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Patsnap Synapse. (2025, November 8). enlimomab pegol - Drug Targets, Indications, Patents. Retrieved from [Link][5]
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The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC. (n.d.). Retrieved from [Link][8]
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